Cas no 5177-09-3 (N,N,2,6-Tetramethylpyrimidin-4-amine)

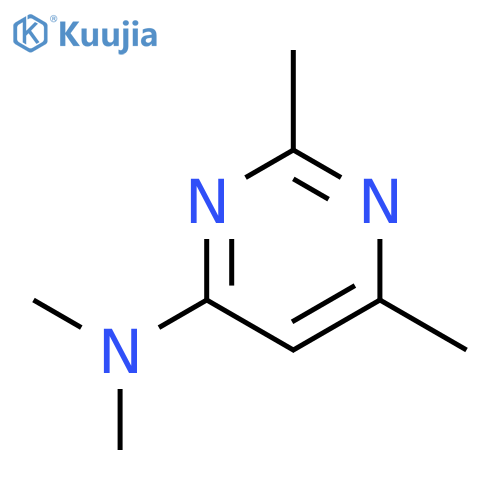

5177-09-3 structure

商品名:N,N,2,6-Tetramethylpyrimidin-4-amine

N,N,2,6-Tetramethylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N,N,2,6-Tetramethylpyrimidin-4-amine

- 5177-09-3

- SCHEMBL2757263

- pyrimidine, 4-dimethylamino-2,6-dimethyl-

- 4-Dimethylamino-2,6-dimethyl-pyrimidin

- SB57543

-

- インチ: InChI=1S/C8H13N3/c1-6-5-8(11(3)4)10-7(2)9-6/h5H,1-4H3

- InChIKey: AXISFKMAANYUIA-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=NC(=C1)N(C)C)C

計算された属性

- せいみつぶんしりょう: 151.110947427g/mol

- どういたいしつりょう: 151.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 29Ų

N,N,2,6-Tetramethylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM164814-5g |

N,N,2,6-tetramethylpyrimidin-4-amine |

5177-09-3 | 95% | 5g |

$634 | 2021-08-05 | |

| Chemenu | CM164814-1g |

N,N,2,6-tetramethylpyrimidin-4-amine |

5177-09-3 | 95% | 1g |

$242 | 2023-02-17 |

N,N,2,6-Tetramethylpyrimidin-4-amine 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

5. Water

5177-09-3 (N,N,2,6-Tetramethylpyrimidin-4-amine) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量